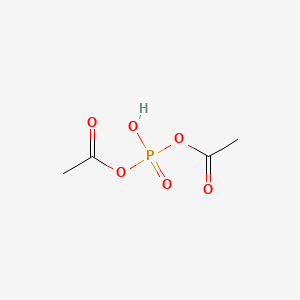

Diacetyl phosphate

描述

Structural Classification and Nomenclature within Acyl Phosphates

Acyl phosphates are derivatives of phosphoric acid where an acyl group is esterified to the phosphate (B84403) moiety. Diacetyl phosphate, specifically, is the dihexadecyl ester of phosphoric acid. Its chemical formula is C₃₂H₆₇O₄P, and its molecular weight is approximately 546.85 g/mol . The compound is characterized by two long hexadecyl (cetyl) chains attached to the phosphate group. This structure imparts amphiphilic properties, meaning it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) parts, making it soluble in both polar and non-polar solvents cymitquimica.comchemicalbook.comnih.govtiiips.comguidechem.comechemi.compharmacompass.comchemspider.comtiiips.com.

Within the nomenclature of carboxylic acid derivatives, acyl phosphates are named by citing the acyl group followed by the word "phosphate." If an alkyl group is attached to a phosphate oxygen, it is named as a substituent before "phosphate" pressbooks.publibretexts.orglibretexts.org. For this compound, the "dihexadecyl" prefix refers to the two C₁₆H₃₃ chains. Its IUPAC name is dihexadecyl hydrogen phosphate nih.govpharmacompass.com.

Historical Trajectory of Academic Inquiry into this compound

While specific historical milestones for "this compound" itself are not as extensively documented as for simpler acyl phosphates like acetyl phosphate, the study of acyl phosphates as a class has a longer history, tied to understanding energy metabolism in biological systems. Acetyl phosphate, for instance, was identified by Fritz Albert Lipmann in the mid-20th century as a key intermediate in the oxidation of pyruvic acid and its role in ATP synthesis wikipedia.org.

Research into compounds like dicetyl phosphate (often used interchangeably with this compound in some contexts, though "dicetyl" typically refers to two cetyl groups, C16H33) gained traction with the development of lipid chemistry and the study of phospholipids (B1166683). Its amphiphilic nature and ability to form structures like liposomes have made it a subject of interest in materials science and drug delivery research since the latter half of the 20th century smolecule.comevitachem.com. The synthesis of dicetyl phosphate typically involves the reaction of cetyl alcohol with phosphorus oxychloride guidechem.comechemi.com.

Research Significance and Foundational Principles of this compound Studies

The significance of this compound in chemical research stems from its chemical properties and its potential applications. As an acyl phosphate, it is a high-energy compound libretexts.orgresearchgate.netfrontiersin.orgmdpi.commdpi.com. The acyl-phosphate bond is a reactive linkage that can readily undergo nucleophilic acyl substitution reactions, making acyl phosphates important intermediates in biochemical pathways where acyl groups need to be transferred libretexts.orgfiveable.me.

This compound's amphiphilic nature and ability to form stable structures are foundational to its use in various research areas:

Liposome (B1194612) and Model Membrane Formation: this compound is utilized in the creation of liposomes and model membranes. Its structure allows it to form lipid bilayers, which are essential for encapsulating substances for targeted delivery or for studying membrane biophysics smolecule.comevitachem.com. The negatively charged phosphate group can enhance the stability of liposomes by preventing aggregation smolecule.com.

Analytical Applications: It has been employed in analytical methods, such as forming fluorescent complexes with p-nitrophenyl phosphate (PNPP) for the quantitative measurement of fatty acids and other lipids cymitquimica.comsmolecule.com.

Cosmetic and Surfactant Properties: this compound functions as an emulsifier and surfactant in cosmetic formulations, helping to stabilize emulsions and control viscosity guidechem.comechemi.comtiiips.comsmolecule.comchemicalbook.compaulaschoice.co.uk. Its affinity for skin is attributed to its phosphate component's relation to natural skin phospholipids paulaschoice.co.uk.

Biochemical Context: While acetyl phosphate is a well-established intermediate in metabolic pathways like the AckA-Pta pathway wikipedia.orgnih.gov, this compound's direct metabolic roles are less defined. However, its structural similarity to phospholipids suggests potential interactions with biological membranes and cellular components smolecule.compaulaschoice.co.uknih.gov.

Data Table: Key Properties of this compound

Compound Names Mentioned:

this compound

Dihexadecyl hydrogen phosphate

Dicetyl phosphate

Acetyl phosphate

Phosphoric acid

Cetyl alcohol

p-nitrophenyl phosphate (PNPP)

Phospholipids

Liposomes

Acetyl-CoA

Adenosine triphosphate (ATP)

ADP

Pyruvic acid

Phosphotransacetylase (Pta)

Acetate (B1210297) kinase (AckA)

Hexadecanol

Structure

3D Structure

属性

CAS 编号 |

3614-36-6 |

|---|---|

分子式 |

C4H7O6P |

分子量 |

182.07 g/mol |

IUPAC 名称 |

[acetyloxy(hydroxy)phosphoryl] acetate |

InChI |

InChI=1S/C4H7O6P/c1-3(5)9-11(7,8)10-4(2)6/h1-2H3,(H,7,8) |

InChI 键 |

XLLNINGEDIOQGQ-UHFFFAOYSA-N |

SMILES |

CC(=O)OP(=O)(O)OC(=O)C |

规范 SMILES |

CC(=O)OP(=O)(O)OC(=O)C |

其他CAS编号 |

3614-36-6 |

同义词 |

diacetyl phosphate |

产品来源 |

United States |

Advanced Synthetic Methodologies for Diacetyl Phosphate and Its Analogs

Established Laboratory Synthesis Routes for Diacetyl Phosphate (B84403)

The preparation of diacetyl phosphate in a laboratory setting is typically achieved through chemical methods that involve the acetylation of a phosphate source. These routes often result in a mixture of acetylated products, from which the desired compound must be isolated.

A prominent method for synthesizing this compound involves the direct acetylation of phosphoric acid with an acid anhydride (B1165640), most commonly acetic anhydride. google.com This reaction can be performed in an inert solvent, such as ethyl acetate (B1210297) or acetic acid, and is known to produce a mixture of monoacetyl phosphate, this compound, and sometimes triacetyl phosphate. google.com The precise composition of the product mixture is influenced by the reaction conditions, including temperature, solvent, and the molar ratio of the reactants. google.comharvard.edu

For instance, reacting 100% phosphoric acid with acetic anhydride in ethyl acetate is a recognized procedure. google.com The isolation of a specific acetyl phosphate salt from the resulting mixture can be achieved by introducing a precipitating agent, such as a lithium salt, which can facilitate the crystallization of the desired product. google.com

| Phosphoric Acid Conc. | Acetylating Agent | Solvent | Temperature | Observations | Reference |

| 100% | Acetic Anhydride | Ethyl Acetate | 0°C | Produces a mixture of acetylated phosphates. | google.com |

| 85% | Acetic Anhydride | Acetic Acid | 10-35°C | Used in conjunction with lithium salts to precipitate acetyl phosphate salts. | google.com |

| Aqueous Phosphate (pH 7.8) | Acetic Anhydride | Two-phase system | Not specified | Generates aqueous solutions of acetyl phosphate directly. | harvard.edu |

The reaction of ketene (B1206846) with phosphoric acid in an inert solvent provides another viable route to acetylated phosphoric acids. harvard.edu This strategy yields a combination of monoacetyl-, diacetyl-, and presumably triacetylphosphoric acids. harvard.edu The relative proportions of these products are dependent on the molar ratio of ketene to phosphoric acid and the degree of hydration of the phosphoric acid used. harvard.edu Any water present in the phosphoric acid is consumed by reacting with ketene to form acetic acid and acetic anhydride. harvard.edu

The synthesis is typically conducted at low temperatures, such as -10°C, in a solvent like ethyl acetate. harvard.edu A subsequent workup, for example by dilution with methanol (B129727) and treatment with anhydrous ammonia (B1221849), can be used to isolate the acetyl phosphate product, often as a salt like diammonium acetyl phosphate. harvard.edu A qualitative observation suggests that intermolecular equilibration between diacetyl phosphoric acid and phosphoric acid occurs under these reaction conditions. harvard.edu

| Reactant 1 | Reactant 2 | Solvent | Temperature | Key Finding | Reference |

| Ketene | 100% Phosphoric Acid | Ethyl Acetate | -10°C | Yield of acetyl phosphate is dependent on the molar ratio of reactants. | harvard.edu |

| Ketene | 85% Phosphoric Acid | Ethyl Acetate | -10°C | The presence of water leads to the formation of acetic acid and anhydride. | harvard.edu |

While chemical syntheses are well-established, dedicated enzymatic or chemoenzymatic laboratory methods for the specific production of this compound are not prominently documented. Enzymatic reactions involving phosphorylation and acetylation are fundamental in biology. For example, carbamyl phosphate synthetase can catalyze the formation of acetyl phosphate, and histone acetyltransferases are responsible for the diacetylation of proteins like histone IV. nih.govnih.gov However, these biological processes are distinct from controlled, scalable laboratory syntheses designed to produce this compound as a primary product. Chemoenzymatic strategies are widely employed for the synthesis of complex molecules like glycans, where enzymes provide high regio- and stereoselectivity, but their application for the direct synthesis of this compound is not a common approach. rsc.orgresearchgate.net

Mechanistic Elucidation of this compound Formation Pathways

Understanding the mechanisms of this compound formation is crucial for optimizing synthetic protocols and controlling product distribution.

Detailed kinetic and thermodynamic parameters for the direct synthesis of this compound are not extensively reported in the available literature. However, empirical data from synthetic protocols offer insights into the reaction dynamics. For instance, in the ketene-mediated synthesis, the yield of the resulting acetyl phosphate product is highly dependent on the stoichiometry of the reactants. harvard.edu Studies on related systems, such as the enzymatic reduction of diacetyl (the ketone, not the phosphate), have determined thermodynamic values like activation energy, enthalpy (ΔH°), and entropy (ΔS°), but similar data for the synthesis of this compound via acetylation or ketene-mediation is sparse. nih.gov The optimization of these reactions relies on empirical adjustments of conditions such as temperature, concentration, and reaction time to maximize the yield of this compound from the product mixture. google.com

The graph below, based on data from studies on ketene-mediated acetylation, illustrates the relationship between reactant ratio and product yield, a key consideration in kinetic optimization. harvard.edu

Design and Synthesis of this compound Derivatives and Structural Analogs

The synthesis of this compound derivatives and its structural analogs is a field of significant interest, driven by the need for molecular probes to study biological processes and for the development of novel therapeutic agents. Advanced synthetic methodologies focus on providing precise control over the molecular architecture, including the modification of the acyl groups and the introduction of chirality.

Strategies for Modifying the Acyl Moiety in this compound

Modification of the acyl moiety in this compound allows for the fine-tuning of its chemical and physical properties. Various synthetic strategies have been developed to replace the acetyl groups with other acyl substituents, ranging from simple alkyl and aryl chains to more complex functionalized groups.

A primary strategy involves the reaction of a phosphate source with a corresponding carboxylic anhydride. thieme-connect.de This method is effective for preparing different acyl phosphates by simply changing the anhydride used. For instance, dilithium (B8592608) benzoyl phosphate can be prepared from benzoic anhydride in a reaction catalyzed by pyridine, which offers high yields and simplifies product separation. thieme-connect.de The acetylation of phosphoric acid with agents like acetic anhydride or ketene can lead to mixtures of mono-, di-, and triacetyl phosphates, from which the desired derivative can be isolated. google.comharvard.edu

Another versatile approach utilizes activated carboxylic acids, such as N-acyl imidazolides, to acylate a phosphate-containing substrate like glycerol-2-phosphate. acs.org This reaction is thought to proceed through the initial formation of a mixed acyl-phosphate anhydride intermediate, followed by the migration of the acyl group to a hydroxyl function. acs.org This method has been successfully employed to synthesize a series of acylglycerol-2-phosphates with varying acyl chain lengths. acs.org The efficiency of this acylation can, however, be influenced by the properties of the acyl imidazolide; for example, longer-chain imidazolides may exhibit lower solubility and greater steric hindrance, potentially reducing the yield of the corresponding acylated product compared to shorter-chain counterparts. acs.org

Research has demonstrated the viability of this method for incorporating various acyl groups onto a glycerol-2-phosphate backbone, a structural analog of the this compound core. The following table summarizes the synthesis of different mono- and bis-acylated glycerol-2-phosphate derivatives.

| Acyl Imidazolide Used | Acyl Group | Mono-acylated Product Formed | Bis-acylated Product Formed | Reference |

|---|---|---|---|---|

| N-acetyl (C2) imidazolide | Acetyl | monoacetylglycerol-2-phosphate | bis-acetylglycerol-2-phosphate | acs.org |

| N-butyryl (C4) imidazolide | Butyryl | monobutyrylglycerol-2-phosphate | bis-butyrylglycerol-2-phosphate | acs.org |

| N-hexanoyl (C6) imidazolide | Hexanoyl | monohexanoylglycerol-2-phosphate | bis-hexanoylglycerol-2-phosphate | acs.org |

| N-decanoyl (C10) imidazolide | Decanoyl | monodecanoylglycerol-2-phosphate | bis-decanoylglycerol-2-phosphate | acs.org |

These strategies provide a robust toolkit for chemists to synthesize a diverse library of this compound analogs with tailored acyl moieties, enabling systematic studies of structure-activity relationships.

Stereoselective Synthesis of Chiral this compound Analogs

The introduction of chirality into this compound analogs can have a profound impact on their biological activity and recognition. Stereoselective synthesis aims to control the three-dimensional arrangement of atoms at one or more stereocenters, which can be located either at the phosphorus atom (P-chiral) or within the acyl side chains.

Synthesis of P-Chiral Analogs

A phosphorus atom bonded to four different substituents becomes a stereocenter. Creating such P-chiral phosphate analogs with high stereoselectivity is a significant synthetic challenge. One established method involves the replacement of a non-bridging oxygen atom with another element from the same group, such as sulfur or selenium, which renders the phosphorus center chiral. thieme-connect.de

More advanced and stereospecific methods have been developed, such as the Stec reaction, which is used for the preparation of diastereomerically pure P-chiral nucleotide analogs, including phosphorothioates and phosphoroselenoates. researchgate.net This reaction allows for the stereoretentive conversion of a P-N bond in a phosphoramidate (B1195095) precursor to a P-O, P-S, or P-Se bond. researchgate.net

Modern catalytic approaches offer an alternative to stoichiometric reagents. The use of chiral nucleophilic catalysts can achieve a dynamic kinetic resolution of racemic phosphorus compounds. nih.gov For example, racemic H-phosphinates can be coupled with alcohols under halogenating conditions in the presence of a chiral catalyst to produce chiral phosphonate (B1237965) products with modest to good enantioselectivity. nih.gov

Enzymatic Synthesis of Chiral Acyl Moieties

Biocatalysis provides an excellent platform for the stereoselective synthesis of complex chiral molecules. Dihydroxyacetone phosphate (DHAP)-dependent aldolases, for instance, catalyze the aldol (B89426) addition of DHAP to a wide variety of aldehydes, generating products with two new, well-defined stereocenters. nih.gov This strategy is particularly useful for synthesizing chiral acyclic nucleoside analogs, where the chirality of the aliphatic chain is crucial for biological activity. nih.gov The resulting phosphorylated aldol product contains a chiral polyol backbone that serves as a structural analog to a modified acyl group. Different aldolases can exhibit distinct stereoselectivity, allowing access to different diastereomers. nih.gov

The following table summarizes the use of different DHAP-dependent aldolases in the synthesis of chiral nucleoside analogs from aldehyde derivatives of thymine (B56734) and cytosine.

| Enzyme (Aldolase) | Source Organism | Typical Stereochemical Outcome | Reference |

|---|---|---|---|

| Fructose-1,6-bisphosphate aldolase (B8822740) (RAMA) | Rabbit muscle | (3S, 4R)-D-threo configuration | nih.gov |

| Rhamnulose-1-phosphate aldolase (Rhu-1PA) | Thermotoga maritima | High stereoselectivity | nih.gov |

| Fuculose-1-phosphate aldolase (Fuc-1PA) | Escherichia coli | High stereoselectivity | nih.gov |

These enzymatic methods, combined with chemical phosphorylation strategies, open avenues to a wide array of structurally complex and stereochemically pure analogs of this compound.

Reactivity, Stability, and Detailed Mechanistic Studies of Diacetyl Phosphate

Hydrolytic Behavior and Degradation Pathways of Diacetyl Phosphate (B84403)

The stability of diacetyl phosphate in aqueous solution is a critical factor governing its reactivity. As a mixed anhydride (B1165640) of acetic acid and monoacetyl phosphoric acid, it is expected to be significantly less stable than monoacetyl phosphate. The presence of a second acetyl group enhances the electrophilicity of the phosphorus atom and the carbonyl carbons, making it more susceptible to nucleophilic attack by water.

While specific kinetic data for the hydrolysis of this compound across a range of pH values are not readily found, the behavior of monoacetyl phosphate provides a basis for understanding its likely degradation. The hydrolysis of monoacetyl phosphate is known to be pH-dependent. cdnsciencepub.com In the region between pH 5.5 and 9.5, the hydrolysis of dilithium (B8592608) acetyl phosphate proceeds via P-O bond cleavage, likely through a metaphosphate intermediate. harvard.edu It is reasonable to assume that this compound would also be susceptible to hydrolysis under these conditions, and likely at a faster rate due to the additional electron-withdrawing acetyl group.

The general mechanism for the hydrolysis of acyl phosphates can be influenced by pH, with different pathways dominating in acidic, neutral, and basic conditions. nih.gov For this compound, hydrolysis could theoretically proceed via attack at either the phosphorus center or the acetyl carbonyl carbons, leading to different initial products. However, given its structure, it is a potent acetylating agent, and its reaction with nucleophiles like ammonia (B1221849) is noted to be more rapid than that of monoacetyl phosphate. harvard.edu This suggests that nucleophilic attack at the acetyl group is a highly favorable pathway.

The rate of hydrolysis is also influenced by the ionic form of the molecule, which is dependent on the pH. For monoacetyl phosphate, the monoanion and dianion exhibit different hydrolysis rates. cdnsciencepub.com A similar dependency would be expected for this compound.

Table 1: Spontaneous Hydrolysis of Acetyl Phosphate Anions

| Anion Form | Activation Volume (cm³/mole) | Cleavage |

| Mono-anion | -0.6 ± -1.0 | P-O bond |

| Di-anion | -1.0 ± -1.0 | P-O bond |

This data for monoacetyl phosphate suggests a unimolecular decomposition to a metaphosphate ion. cdnsciencepub.com A similar, likely faster, decomposition would be anticipated for this compound.

The solvent environment plays a crucial role in the stability of reactive intermediates like this compound. In the synthesis of acetyl phosphate, ethyl acetate (B1210297) is noted as a superior solvent to more polar options like DMF or ethers, suggesting that less polar, aprotic solvents may better stabilize the acetyl phosphate species, including this compound, by minimizing hydrolysis. harvard.edu The presence of water in the reaction medium during synthesis leads to the formation of acetic acid and acetic anhydride, indicating the high reactivity of the acetylated phosphates with water. harvard.edu

The presence of specific ions can also catalyze the hydrolysis of acyl phosphates. Bivalent cations such as Mg²⁺ and Ca²⁺ are known to catalyze the hydrolysis of monoacetyl phosphate, with the catalytic effect being pH-dependent. rsc.org These ions can form complexes with the phosphate moiety, influencing the reaction pathway. rsc.org It is highly probable that the stability of this compound is similarly affected by the ionic composition of the solution. High concentrations of certain salts, such as sodium perchlorate, have been shown to have a relatively small effect on the hydrolysis rate of acetyl phosphate, suggesting that changes in ionic strength alone may not drastically alter the reaction mechanism in all cases. squarespace.com

Acyl Transfer and Phosphorylation Reactions Mediated by this compound

This compound is considered a potent acylating and phosphorylating agent. Its reactivity stems from the high-energy nature of the phospho-anhydride bonds.

The primary role of this compound observed in the literature is as a highly reactive acetyl donor. During the synthesis of diammonium acetyl phosphate, ketene (B1206846) is reacted with phosphoric acid, forming a mixture of mono-, di-, and triacetyl phosphoric acids. harvard.edu The subsequent treatment with ammonia leads to a high yield of diammonium acetyl phosphate. harvard.edu This high yield is attributed to the rapid acetylation of ammonia by this compound, which is presumed to be faster than the corresponding reaction with monoacetyl phosphate. harvard.edu This indicates that this compound is a more potent acetylating agent than its mono-acetylated counterpart. This enhanced reactivity is due to the increased electrophilicity of the acetyl carbonyl carbon, facilitated by the electron-withdrawing nature of the second acetyl phosphate group.

While specific studies detailing transacylation and thioesterification reactions mediated directly by isolated this compound are scarce, the principles of acyl phosphate chemistry suggest it would be a highly effective reagent for these transformations. Acyl phosphates are known activated intermediates in biochemical thioesterification reactions, where a carboxylate is first activated to an acyl phosphate before reacting with a thiol. libretexts.orglibretexts.org

Given that this compound is a more potent acetylating agent than monoacetyl phosphate, it would be expected to react readily with thiols (HS-R) to form thioesters (CH₃CO-SR) and monoacetyl phosphate. This type of reaction is fundamental in biochemistry, for instance in the formation of acetyl-CoA. gonzaga.edu The general mechanism involves the nucleophilic attack of the thiol sulfur atom on the carbonyl carbon of one of the acetyl groups of this compound.

Acyl phosphates, such as acetyl phosphate, are recognized for their ability to act as phosphorylating agents in non-enzymatic systems, a role of significant interest in prebiotic chemistry. nih.gov Acetyl phosphate can phosphorylate ADP to ATP in aqueous solutions, a reaction catalyzed by Fe³⁺ ions. plos.org It can also phosphorylate other small molecules like ribose and adenosine. nih.gov

This compound, being a higher-energy compound, would also be expected to be a capable non-enzymatic phosphorylating agent. In a reaction with a nucleophile (Nu-H), it could transfer a monoacetyl phosphate group. However, its high acetylating potential presents a competing reaction pathway. For instance, with nucleophiles containing amino groups, acetylation is often a preferred reaction, especially at alkaline pH. nih.gov The reaction of peroxynitrite with diacetyl in a phosphate buffer has been shown to generate acetyl radicals, which can then acetylate molecules like L-histidine and 2'-deoxyguanosine. nih.gov While this is a reaction of diacetyl and not this compound, it highlights the reactivity of the acetyl moiety in a phosphate environment.

In the context of phosphorylation, the reaction of this compound with a nucleophile would likely be less "clean" than with monoacetyl phosphate, with a higher propensity for competing acetylation reactions.

Interactions of this compound with Macromolecular Scaffolds (In Vitro Models)

The interaction of this compound with macromolecular scaffolds is a critical aspect of its chemistry, influencing its stability and reactivity in various environments. These interactions can be broadly categorized into non-covalent associations and covalent modifications.

Non-Covalent Binding and Association Studies

Non-covalent interactions, such as electrostatic forces and hydrogen bonding, are fundamental to the association of this compound with macromolecular structures. A prominent in vitro model for studying these interactions is the liposome (B1194612), a vesicle composed of a lipid bilayer. While studies often utilize close analogs like dicetyl phosphate, the principles are directly applicable to this compound due to the shared anionic phosphate group.

In liposome formulations, dicetyl phosphate is incorporated to impart a negative surface charge to the lipid membrane. snmjournals.org This negative charge is crucial for several reasons. Firstly, it prevents the aggregation of liposomes through electrostatic repulsion, enhancing the stability of the suspension. tandfonline.com Secondly, and more significantly, it facilitates the encapsulation of positively charged molecules through strong electrostatic interactions. tandfonline.com For instance, the encapsulation efficiency of cationic peptides in liposomes has been shown to increase substantially when negatively charged lipids like dicetyl phosphate are included in the formulation. tandfonline.com This interaction not only enhances drug loading but can also control the release rate of the encapsulated substance. tandfonline.com

The phosphate head group is the primary site of these non-covalent interactions. In aqueous environments, water molecules form hydrogen bond networks with the polar phosphate and choline (B1196258) groups of phospholipids (B1166683), contributing to the stability of the bilayer. mdpi.com The introduction of charged species like this compound modifies this local environment. The interaction is not limited to lipids; the phosphate groups on polymers like chitosan (B1678972) (a cationic polysaccharide) can form polyelectrolyte complexes with anionic polymers through strong, reversible ionic interactions. researchgate.net Similarly, the mineralization of collagen in bone is guided by the specific, non-covalent binding of phosphate and calcium ions to the protein scaffold. researchgate.net

These studies collectively show that the phosphate moiety of this compound is a key driver for its non-covalent association with macromolecular scaffolds, primarily through electrostatic and hydrogen bonding forces.

| Interaction Type | Macromolecular Scaffold | Driving Force | Consequence | Source |

| Electrostatic Attraction | Liposome | Ionic interaction between negative phosphate and positive drug | Enhanced encapsulation efficiency, controlled release | tandfonline.com |

| Electrostatic Repulsion | Liposome | Repulsion between negative phosphate groups on adjacent liposomes | Prevention of aggregation, increased stability | tandfonline.com |

| Hydrogen Bonding | Liposome Bilayer | Interaction between phosphate head group and water | Stabilization of the liposome structure | mdpi.com |

| Polyelectrolyte Complex Formation | Anionic/Cationic Polymers | Ionic interactions between oppositely charged polymers | Formation of stable complexes for drug delivery | researchgate.net |

Site-Specific Modification in Synthetic Macromolecular Systems

This compound is a potent acetylating agent. Its reactivity stems from the presence of two acetyl groups attached to the phosphate moiety, making it a more reactive acyl donor than monoacetyl phosphate. harvard.edu This inherent reactivity allows it to covalently modify nucleophilic functional groups. A prime example of this is its reaction with ammonia, which readily attacks the acetyl group, a key step in the synthesis of diammonium acetyl phosphate. harvard.edu

This reactivity suggests that this compound could be a valuable tool for the site-specific chemical modification of synthetic macromolecular systems. Polymers and other macromolecules containing nucleophilic groups, such as primary amines (-NH2), thiols (-SH), or hydroxyls (-OH), are potential targets for acetylation by this compound. Such modifications can alter the physical and chemical properties of the macromolecule, including its solubility, hydrophobicity, and biological interactions.

The process of site-specific modification is a cornerstone of creating functional materials for medicine and biotechnology. mdpi.comnsf.gov For example, attaching molecules to a polymer backbone can create drug-delivery systems or biocompatible coatings. researchgate.net While the principle is well-established and the reactivity of this compound is known harvard.edu, specific studies detailing its application for the targeted modification of synthetic macromolecular scaffolds are not prominent in the surveyed scientific literature. However, its demonstrated ability to act as an efficient acetylating agent for small molecules like ammonia strongly supports its potential for similar reactions with polymeric scaffolds bearing suitable nucleophilic sites.

Theoretical and Computational Analyses of this compound Reactivity

To gain deeper insight into the molecular behavior and reaction pathways of this compound, theoretical and computational methods are indispensable. Quantum chemistry and molecular dynamics simulations provide a window into phenomena that are difficult to observe experimentally.

Quantum Chemical Investigations of Reaction Mechanisms

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure, stability, and reaction mechanisms of molecules. mdpi.comacs.org These calculations can determine the geometries of reactants, transition states, and products, as well as their corresponding energies. This allows for the mapping of reaction energy profiles and the calculation of activation barriers, providing a quantitative measure of reaction feasibility. rsc.org

While specific DFT studies focusing exclusively on the reaction mechanisms of this compound were not identified in the searched literature, numerous studies on related compounds demonstrate the utility of this approach. For example, DFT has been used to:

Investigate the thermodynamics and electronic structure of macrocyclic complexes formed from diacetyl, revealing details of bond lengths, angles, and electron density distribution. mdpi.com

Analyze the hydration patterns and intermolecular interaction energies of various phosphate species in water, correlating computational results with experimental spectroscopic data. nih.gov

Elucidate the active role of a phosphate group in a transamination reaction, showing how it participates directly in proton transfer mechanisms via a network of water molecules. rsc.org

These computational investigations typically provide a wealth of data that helps to understand and predict chemical reactivity.

| Calculated Parameter | Significance | Computational Method |

| Optimized Molecular Geometry | Predicts stable 3D structures, bond lengths, and angles. | DFT (e.g., B3LYP, M06-2X) |

| Thermodynamic Properties (ΔH, ΔG) | Determines reaction spontaneity and equilibrium. | DFT |

| Transition State (TS) Energy | Calculates the activation energy barrier for a reaction. | DFT |

| Natural Bond Orbital (NBO) Analysis | Assesses charge distribution, hybridization, and intramolecular interactions. | DFT |

| Molecular Electrostatic Potential (MESP) | Maps electron-rich (nucleophilic) and electron-poor (electrophilic) regions. | DFT |

Applying these methods to this compound could provide fundamental insights into its stability, its reactivity as an acetylating agent, and the mechanisms of its hydrolysis.

Molecular Dynamics Simulations of this compound in Solution

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, offering a dynamic picture of molecular behavior in a condensed phase, such as an aqueous solution. nih.govfrontiersin.org These simulations are crucial for understanding how a molecule like this compound interacts with its solvent environment and other solutes.

Study the structural fluctuations of acetylated disaccharides in water, showing how intramolecular hydrogen bonds are replaced by interactions with solvent molecules. nih.gov

Investigate the adsorption of cetyl phosphate (a long-chain alkyl phosphate) onto mineral surfaces, revealing the preferred binding motifs and interaction energies from a theoretical standpoint. mdpi.comresearchgate.net

Explore the binding of organic phosphates to surfaces using hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods, which treat the most reactive part of the system with higher accuracy. frontiersin.org

These simulations provide key data for understanding how a solute interacts with its environment at the atomic level.

| Simulation Output | Information Provided | Relevance to this compound |

| Trajectory Analysis | Time-evolution of atomic positions and velocities. | Understanding conformational dynamics and flexibility. |

| Radial Distribution Function (RDF) | Probability of finding solvent molecules at a certain distance from the solute. | Characterizing the structure of the hydration shell. |

| Hydrogen Bond Analysis | Number and lifetime of hydrogen bonds between solute and solvent. | Quantifying the strength of interaction with water. |

| Interaction Energy | Calculation of the energetic favorability of solute-solvent or solute-surface interactions. | Predicting binding affinity and adsorption behavior. |

MD simulations of this compound in aqueous solution would be invaluable for understanding its stability, hydration dynamics, and its approach to and interaction with macromolecular surfaces before any chemical reaction occurs.

Diacetyl Phosphate in Advanced Catalytic and Biochemical Research Models

Role in Model Biochemical Pathways and Enzymatic Mimicry

The role of diacetyl phosphate (B84403) in model biochemical pathways and its use in enzymatic mimicry are not well-established in scientific research.

Investigation of Carboxylic Acid Activation Mechanisms in Biomimetic Systems

There is no available research that investigates the role of diacetyl phosphate in the activation of carboxylic acids within biomimetic systems.

This compound in In Vitro Energy Transfer Models

Specific studies detailing the use of this compound in in vitro models of energy transfer are not found in the reviewed literature.

Exploration in Supramolecular Chemistry and Material Science Precursors

While this compound has been mentioned in the context of forming vesicles like niosomes, where it can act as a charge-inducing agent to enhance stability, detailed exploration of its broader applications in supramolecular chemistry and as a precursor for material science is not available. The existing information is primarily focused on its role in drug delivery systems, which falls outside the scope of this article.

Self-Assembly Studies of this compound Derivatives

The self-assembly of molecules into ordered structures is a cornerstone of nanotechnology and materials science. For derivatives of this compound, self-assembly would be governed by a delicate interplay of intermolecular forces, including hydrogen bonding, van der Waals interactions, and electrostatic interactions associated with the phosphate group.

Research on analogous short-chain acyl phosphates, such as acetyl phosphate, has demonstrated their role in prebiotic chemical reactions, where they can act as energy currency. nih.govwikipedia.org Studies on aminoacyl phosphate esters have further revealed that the nature of the acyl chain (e.g., aliphatic versus aromatic) significantly influences their reactivity and propensity for self-assembly. nih.govresearchgate.netacs.orgacs.orgchemrxiv.org Aromatic residues, for instance, can facilitate the formation of spherical aggregates. nih.govresearchgate.netacs.org These findings suggest that this compound derivatives, with their two acetyl groups, could exhibit unique self-assembly behaviors. The acetyl groups could participate in hydrogen bonding and provide a degree of hydrophobicity, while the central phosphate group would offer a hydrophilic and charged core.

The self-assembly of such derivatives would likely be highly sensitive to environmental conditions. Key parameters influencing the formation and morphology of self-assembled structures would include:

Solvent Polarity: The polarity of the solvent would influence the hydrophobic and hydrophilic interactions, dictating the orientation of the molecules.

pH: The protonation state of the phosphate group is pH-dependent, which would alter the electrostatic interactions between molecules and, consequently, the stability and structure of the assemblies. bohrium.com

Presence of Cations: Metal cations can interact with the negatively charged phosphate groups, potentially acting as bridges to stabilize the self-assembled structures. acs.org

Concentration: As with most self-assembling systems, the concentration of the this compound derivative would be a critical factor in the formation of aggregates.

Interactive Table: Parameters Influencing the Self-Assembly of Acyl Phosphate Analogs

| Parameter | Effect on Self-Assembly | Rationale |

|---|---|---|

| Solvent Polarity | Influences aggregate morphology (e.g., micelles, vesicles) | Balances hydrophobic and hydrophilic interactions of the acetyl and phosphate groups. |

| pH | Affects the charge state of the phosphate group | The degree of protonation of the phosphate headgroup alters intermolecular electrostatic interactions. |

| Cation Presence | Can induce aggregation or stabilize structures | Divalent or monovalent cations can bridge negatively charged phosphate groups. |

| Concentration | Determines the critical aggregation concentration (CAC) | Sufficient concentration is required for the spontaneous formation of organized structures. |

| Temperature | Can influence the stability and dynamics of assemblies | Affects the kinetic energy of the molecules and the strength of non-covalent interactions. |

Design of Novel Functional Materials Incorporating this compound Motifs

The phosphate group is a versatile functional moiety in materials science, imparting properties such as ion conductivity, catalytic activity, and biocompatibility. rsc.orgcell.comresearchgate.net Incorporating this compound motifs into the design of novel functional materials could therefore lead to materials with tailored properties for a range of applications.

Phosphate-based materials have been developed for diverse applications, from bioactive glasses for tissue engineering to metal-organic frameworks (MOFs) with catalytic and separation capabilities. researchgate.netscispace.com The this compound motif could be integrated into polymeric structures or as a surface modification on inorganic nanoparticles. For instance, polymers functionalized with this compound could act as ion-exchange resins or as matrices for the controlled release of therapeutic agents.

The design of such materials would leverage the specific chemical properties of the this compound group:

Coordination Chemistry: The phosphate group can coordinate with a variety of metal ions, enabling the formation of hybrid organic-inorganic materials with interesting electronic and magnetic properties. nih.gov

Surface Modification: The phosphate group can act as an anchor to bind to the surface of metal oxides, allowing for the functionalization of materials like titanium dioxide or zirconium dioxide for applications in catalysis or as coatings. researchgate.net

Biocompatibility: Phosphate groups are integral to biological systems, suggesting that materials incorporating this compound motifs could exhibit good biocompatibility, making them suitable for biomedical applications. cell.comresearchgate.net

The synthesis of such materials could involve the direct polymerization of a this compound-containing monomer or the post-functionalization of an existing polymer or material surface. The resulting materials could find use as catalysts, sensors for organophosphates, or as components in biomedical devices. nih.govsciopen.comoup.com

Interactive Table: Potential Applications of Functional Materials Incorporating this compound Motifs

| Material Type | Potential Application | Key Feature of this compound Motif |

|---|---|---|

| Functionalized Polymers | Ion-exchange membranes, drug delivery systems | The charged phosphate group allows for ion interaction and potential for controlled release. |

| Surface-Modified Nanoparticles | Heterogeneous catalysts, targeted drug delivery | The phosphate group acts as a robust anchor to metal oxide surfaces. |

| Hybrid Organic-Inorganic Materials | Sensors, electronic materials | The ability of the phosphate to coordinate with metal ions can be exploited to create responsive materials. |

| Bioactive Scaffolds | Tissue engineering | The inherent biocompatibility of the phosphate group can promote cell adhesion and growth. |

Analytical Methodologies for Diacetyl Phosphate Characterization and Detection

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods provide invaluable insights into the molecular structure and functional groups of a compound. For diacetyl phosphate (B84403), Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR)/Raman spectroscopy are primary tools for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P)

NMR spectroscopy is a powerful technique for determining the structure of organic molecules by analyzing the magnetic properties of atomic nuclei.

¹H NMR Spectroscopy: Proton NMR would reveal the presence and environment of hydrogen atoms. Diacetyl phosphate, with the structure CH₃CO-O-P(=O)(OH)-O-COCH₃, is expected to show signals for:

The methyl protons (CH₃) of the two acetyl groups, appearing as a singlet due to their chemical equivalence and lack of adjacent protons to couple with. These signals are typically found in the range of 2.0-2.5 ppm.

The hydroxyl proton (-OH) attached to the phosphate group, which would appear as a broad singlet, often exchangeable with deuterated solvents, and its exact position can vary significantly with concentration, solvent, and temperature.

¹³C NMR Spectroscopy: Carbon-13 NMR provides information about the carbon skeleton. For this compound, the following carbon signals are anticipated:

The carbonyl carbons (C=O) of the acetyl groups are expected to resonate in the downfield region, typically between 170-180 ppm.

The methyl carbons (CH₃) of the acetyl groups would appear in the aliphatic region, likely around 20-25 ppm.

³¹P NMR Spectroscopy: Phosphorus-31 NMR is highly specific for phosphorus-containing compounds and is crucial for characterizing the phosphate moiety. The chemical shift of the ³¹P nucleus is sensitive to its electronic environment. For this compound, which features a mixed anhydride (B1165640) structure of phosphoric acid and acetic acid, the ³¹P chemical shift is expected to be in the range characteristic of phosphate esters or anhydrides. While specific data for this compound is scarce, related compounds like acetyl phosphate have shown ³¹P NMR signals around 7.2 ppm. nih.gov The presence of the hydroxyl group and the two ester linkages would influence this shift.

Table 5.1.1: Expected NMR Signals for this compound

| Nucleus | Expected Signal Type | Chemical Shift (ppm) | Coupling | Functional Group | Notes |

| ¹H | Singlet | ~2.0-2.5 | None | CH₃ (acetyl) | Two equivalent methyl groups. |

| ¹H | Broad Singlet | Variable | None | OH (phosphate) | Exchangeable proton. |

| ¹³C | Singlet | ~170-180 | None | C=O (acetyl) | Carbonyl carbon. |

| ¹³C | Singlet | ~20-25 | None | CH₃ (acetyl) | Methyl carbon. |

| ³¹P | Singlet | ~0-20 (approx.) | None | P(=O)(OH)(OR)₂ | Phosphate/anhydride environment. Specific value requires experimental data. |

Mass Spectrometry (MS) for Fragmentation Analysis and Molecular Weight Confirmation

Mass spectrometry is essential for determining the molecular weight and providing structural information through fragmentation patterns. This compound has a molecular weight of approximately 182.07 g/mol .

Molecular Ion: In electrospray ionization (ESI), which is common for polar molecules, this compound would likely be detected as a protonated molecule ([M+H]⁺ at m/z ~183) in positive ion mode or a deprotonated molecule ([M-H]⁻ at m/z ~181) in negative ion mode.

Fragmentation: Fragmentation in MS can occur through various pathways, such as the cleavage of ester bonds or the loss of functional groups. Expected fragments might include:

Loss of an acetyl group (CH₃CO, mass 43 Da).

Loss of acetic acid (CH₃COOH, mass 60 Da).

Fragmentation of the phosphate backbone.

Specific MS/MS fragmentation patterns for this compound are not detailed in the provided search results. However, general fragmentation patterns for phosphorylated compounds often involve cleavage of the P-O bonds. nih.govresearchgate.netlipidmaps.org

Table 5.1.2: Expected MS Fragmentation for this compound

| Ion Type | Expected m/z (approx.) | Fragmentation Pathway (Hypothetical) |

| [M+H]⁺ | 183 | Protonated molecule |

| [M-H]⁻ | 181 | Deprotonated molecule |

| [M+H - CH₃CO]⁺ | 140 | Loss of acetyl group |

| [M-H - CH₃CO]⁻ | 138 | Loss of acetyl group |

| [M+H - CH₃COOH]⁺ | 122 | Loss of acetic acid |

| [M-H - CH₃COOH]⁻ | 120 | Loss of acetic acid |

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting

IR and Raman spectroscopy detect molecular vibrations, providing a unique fingerprint for identification and functional group analysis.

IR Spectroscopy: this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups:

C=O Stretching: The carbonyl groups of the acetyl moieties (ester/anhydride linkage) would typically show a strong absorption band in the region of 1700-1760 cm⁻¹. researchgate.net

P=O Stretching: The phosphoryl group (P=O) is a strong IR absorber, usually found around 1200-1300 cm⁻¹. nih.govresearchgate.net

P-O-C Stretching: The phosphate ester linkages (P-O-C) are expected to show absorption in the fingerprint region, typically between 1000-1100 cm⁻¹. researchgate.netresearchgate.net

O-H Stretching: The hydroxyl group on the phosphate would contribute a broad absorption band in the 3200-3600 cm⁻¹ range, indicative of hydrogen bonding.

C-H Stretching: Aliphatic C-H stretching vibrations from the methyl groups would appear in the 2850-3000 cm⁻¹ region. libretexts.orguomustansiriyah.edu.iq

Raman Spectroscopy: Raman spectroscopy complements IR by detecting different vibrational modes. Phosphate groups (PO₄³⁻) typically show characteristic Raman bands, such as symmetric stretching (ν₁) around 950-990 cm⁻¹ and bending (ν₄) around 550-650 cm⁻¹. researchgate.net The ester carbonyls would also have Raman-active modes.

Table 5.1.3: Expected IR Absorption Bands for this compound

| Functional Group | Expected IR Band (cm⁻¹) | Intensity | Notes |

| C=O (ester) | 1700-1760 | Strong | Carbonyl stretch. |

| P=O | 1200-1300 | Strong | Phosphoryl stretch. |

| P-O-C | 1000-1100 | Medium | Phosphate ester linkage. |

| O-H | 3200-3600 (broad) | Medium | Hydroxyl stretch, hydrogen bonded. |

| C-H (aliphatic) | 2850-3000 | Medium | Methyl group stretch. |

Chromatographic Separation and Quantitative Analysis

Chromatographic techniques are essential for separating, purifying, and quantifying this compound in complex mixtures.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is well-suited for analyzing polar and non-volatile compounds like this compound.

Column Selection: Reversed-phase HPLC (RP-HPLC) using C18 or C8 stationary phases is a common choice for polar analytes.

Mobile Phase: A mobile phase typically consisting of an aqueous buffer (e.g., phosphate buffer or acetate (B1210297) buffer at a controlled pH) mixed with an organic modifier (e.g., acetonitrile (B52724) or methanol) would be appropriate. The polarity of this compound suggests it would elute relatively early on a reversed-phase column. insights.biobibliotekanauki.plnih.gov

Detection: this compound possesses carbonyl groups, which may allow for UV detection, although sensitivity might be limited. Coupling HPLC with Mass Spectrometry (LC-MS) would offer higher sensitivity and specificity for detection and quantification. chemicalbook.com

Method Development: Optimization would involve adjusting the mobile phase composition, pH, flow rate, and column temperature to achieve adequate separation from potential impurities or matrix components.

Table 5.2.1: General HPLC Conditions for Polar Phosphate Compounds

| Parameter | Typical Conditions | Rationale |

| Column | C18 or C8 reversed-phase | Suitable for polar to moderately polar analytes. |

| Mobile Phase | Aqueous buffer (e.g., phosphate, acetate) + Organic solvent (Acetonitrile/Methanol) | Buffering controls ionization; organic solvent provides elution strength. |

| pH | 3-7 (depending on analyte stability and retention) | To ensure consistent ionization state and optimize retention. |

| Flow Rate | 0.5-1.5 mL/min | Standard flow rates for analytical HPLC. |

| Detection | UV-Vis (at appropriate wavelength), MS | UV for chromophores; MS for sensitivity and specificity. |

| Injection Volume | 10-50 µL | Standard injection volumes. |

| Column Temp. | 25-40 °C | To ensure consistent retention times and improve separation efficiency. |

Gas Chromatography (GC) with Derivatization Strategies

Direct GC analysis of this compound is challenging due to its low volatility and high polarity, stemming from the phosphate and hydroxyl groups. Derivatization is typically required to convert it into a more volatile and thermally stable form.

Derivatization: Common derivatization strategies for polar compounds, particularly those containing hydroxyl or acidic groups like phosphates, include:

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) react with hydroxyl and acidic protons to form volatile trimethylsilyl (B98337) (TMS) ethers or esters. molaid.comnih.govnih.govsemanticscholar.org

Acylation: Reagents like pentafluorobenzyl bromide (PFB-Br) or acetyl chloride can be used to esterify hydroxyl groups or react with acidic protons, forming more volatile derivatives. nih.govsemanticscholar.org

GC-MS Analysis: After derivatization, the sample can be analyzed by GC coupled with Mass Spectrometry (GC-MS). GC separates the derivatized compounds based on their volatility and interaction with the GC column, while MS provides identification and quantification. nih.govnih.govhmdb.ca The choice of derivatization reagent can also influence the fragmentation pattern in MS, aiding identification.

Theoretical and Computational Chemistry of Diacetyl Phosphate

Electronic Structure and Bonding Analysis

Analysis of the electronic structure provides a fundamental understanding of the molecule's stability, reactivity, and spectroscopic properties. This involves examining the distribution of electrons in molecular orbitals and the nature of the chemical bonds.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules. mdpi.comnih.gov For diacetyl phosphate (B84403), DFT calculations would be employed to determine the energies and shapes of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability.

A typical investigation would involve:

Geometry Optimization: The molecule's three-dimensional structure is first optimized to find its lowest energy conformation.

Orbital Analysis: The energies of the molecular orbitals are calculated. The HOMO, LUMO, and other frontier orbitals are visualized to understand the regions of the molecule that are most likely to be involved in electron donation and acceptance.

Charge Distribution: Methods like Natural Bond Orbital (NBO) analysis can be used to calculate the partial charges on each atom, offering insights into the polarity of bonds and potential sites for nucleophilic or electrophilic attack.

Table 1: Example of DFT-Calculated Electronic Properties for a Molecule like Diacetyl Phosphate. (Note: This table is illustrative and does not represent experimentally verified data for this compound.)

| Property | Calculated Value | Description |

|---|---|---|

| HOMO Energy | -7.2 eV | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 5.7 eV | Indicates electronic excitation energy and stability. |

Ab initio methods are a class of computational chemistry techniques based on quantum chemistry principles without the use of experimental data for parameterization. choderalab.orgacs.org These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are used to obtain highly accurate predictions of molecular geometries and energies. choderalab.org

For this compound, ab initio calculations would provide precise values for:

Bond Lengths: The distances between bonded atoms (e.g., P-O, P=O, C=O).

Bond Angles: The angles formed by three connected atoms (e.g., O-P-O).

Dihedral Angles: The torsional angles that define the molecule's 3D shape.

Total Energy: The absolute electronic energy of the molecule, which can be used to compare the stability of different isomers.

These calculated parameters are crucial for understanding the molecule's structure and can be used as a benchmark for comparison with experimental data, if available. An example of what such a data table would look like is provided in Table 2.

Table 2: Example of Ab Initio Calculated Geometrical Parameters for a Molecule like this compound. (Note: This table is illustrative and does not represent experimentally verified data for this compound.)

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | P=O | 1.45 Å |

| Bond Length | P-O (ester) | 1.58 Å |

| Bond Length | C=O | 1.21 Å |

| Bond Angle | O=P-O | 118.5° |

| Dihedral Angle | C-O-P-O | 175.0° |

Conformational Analysis and Intermolecular Interactions

This compound possesses several rotatable bonds, leading to the possibility of multiple conformational isomers. Understanding these conformers and their interactions with surrounding molecules is key to predicting its behavior in different phases and in solution. arxiv.org

Conformational analysis involves mapping the potential energy surface (PES) of the molecule by systematically rotating its flexible dihedral angles. mdpi.com This process identifies all stable conformers (local minima on the PES) and the energy barriers for interconversion between them (saddle points). Such studies can reveal the most likely shapes the molecule will adopt at a given temperature. For a molecule like this compound, key rotations would be around the P-O and C-O single bonds.

The properties and conformational preferences of a molecule can change significantly in the presence of a solvent. researchgate.net Computational models can simulate these effects:

Implicit Solvation Models: Methods like the Polarizable Continuum Model (PCM) treat the solvent as a continuous medium with a defined dielectric constant, which is an efficient way to account for bulk solvent effects. choderalab.org

Explicit Solvation Models: In this approach, individual solvent molecules (e.g., water) are included in the calculation. This allows for the detailed analysis of specific intermolecular interactions, such as the formation of hydrogen bonds between the phosphate group of this compound and water molecules. chemrxiv.org

These analyses are critical for understanding the molecule's solubility and its behavior in biological or aqueous environments. researchgate.netchemrxiv.org

Prediction of Spectroscopic Properties from Computational Models

Computational models can predict various spectroscopic properties, which serves as a powerful tool for interpreting experimental spectra or identifying the molecule. nih.govmdpi.com

For this compound, these calculations would typically include:

Vibrational Frequencies: DFT calculations can predict the infrared (IR) and Raman spectra by calculating the vibrational frequencies and their corresponding intensities. mdpi.com These predicted spectra can be compared with experimental data to confirm the molecular structure and assign spectral bands to specific molecular motions (e.g., P=O stretch, C=O stretch).

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation. The gauge-including atomic orbital (GIAO) method, often used with DFT, can predict the ¹H, ¹³C, and ³¹P NMR chemical shifts with good accuracy. au.dk Comparing calculated and experimental shifts helps confirm structural assignments.

Table 3: Example of Predicted Spectroscopic Data for a Molecule like this compound. (Note: This table is illustrative and does not represent experimentally verified data for this compound.)

| Spectroscopy | Feature | Predicted Value (cm⁻¹ or ppm) | Assignment |

|---|---|---|---|

| IR Spectroscopy | Vibrational Frequency | ~1780 cm⁻¹ | C=O stretch (anhydride) |

| IR Spectroscopy | Vibrational Frequency | ~1300 cm⁻¹ | P=O stretch |

| ³¹P NMR | Chemical Shift | ~ -10 ppm | Phosphate center |

| ¹³C NMR | Chemical Shift | ~ 168 ppm | Carbonyl carbon |

Simulated NMR and Vibrational Spectra

Computational modeling serves as an indispensable tool for the prediction and interpretation of Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectra. These simulations provide a direct link between the atomic-level structure of this compound and its spectroscopic signatures.

The simulation of NMR spectra for organophosphates is a well-established computational task. nih.gov Theoretical calculations, particularly for the ³¹P nucleus, are highly sensitive to the electronic environment, making them excellent for probing molecular structure. koreascience.kr The Gauge-Including Atomic Orbital (GIAO) method is the most common approach for calculating NMR shielding tensors, from which chemical shifts are derived. koreascience.krresearchgate.net

Density Functional Theory (DFT) methods, such as B3LYP and PBE1PBE, in conjunction with various basis sets (e.g., 6-31G(d) or larger), are employed to optimize the molecular geometry of this compound before calculating the NMR parameters. rsc.org The choice of functional and basis set represents a trade-off between computational cost and accuracy. rsc.org Studies on similar organophosphorus esters show that DFT calculations can yield results that are in good agreement with experimental data. koreascience.kr The ³¹P NMR chemical shift is largely influenced by the paramagnetic contribution to the shielding tensor, which is related to the electronic structure around the phosphorus atom. koreascience.kr

While specific simulated data for this compound is not available in the literature, the following table provides exemplary theoretical chemical shifts based on typical values for similar organophosphate esters. These values are calculated relative to a standard reference, such as 85% H₃PO₄ for ³¹P.

Table 1: Illustrative Simulated NMR Chemical Shifts (δ) for this compound This table is for demonstrative purposes and does not represent experimentally verified data.

| Nucleus | Functional/Basis Set | Calculated Shielding (σ) | Reference Shielding (σ_ref) | Calculated Shift (δ, ppm) |

|---|---|---|---|---|

| ³¹P | PBE1PBE/6-311G(2d,2p) | 325.4 | 328.3 (H₃PO₄) | -2.9 |

| ¹³C (C=O) | B3LYP/6-31+G(d,p) | -15.2 | 185.0 (TMS) | 169.8 |

| ¹³C (CH₃) | B3LYP/6-31+G(d,p) | 162.5 | 185.0 (TMS) | 22.5 |

Note: TMS (Tetramethylsilane) is the standard reference for ¹H and ¹³C NMR.

The simulation of vibrational spectra (Infrared and Raman) involves calculating the second derivatives of the energy with respect to the atomic coordinates (the Hessian matrix). This analysis yields the harmonic vibrational frequencies and their corresponding normal modes. DFT methods, particularly B3LYP, are highly effective for these calculations. niscpr.res.innih.gov

For acetylated compounds and phosphate esters, vibrational analysis allows for the identification of characteristic functional group frequencies. researchgate.netnih.gov Key vibrational modes for this compound would include the P=O stretching, P-O-C stretching, C=O stretching of the acetyl groups, and various bending and rocking modes. nih.govresearchgate.net

Calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and the use of incomplete basis sets. To improve agreement with experimental data, the calculated frequencies are typically scaled using empirical scaling factors. d-nb.info

Below is a table of representative simulated vibrational frequencies for this compound. These assignments are based on calculations performed on similar molecules.

Table 2: Illustrative Simulated Vibrational Frequencies for this compound This table is for demonstrative purposes and does not represent experimentally verified data.

| Calculated Frequency (cm⁻¹) (Scaled) | Intensity (IR) | Intensity (Raman) | Vibrational Assignment |

|---|---|---|---|

| 1785 | High | Medium | C=O asymmetric stretch |

| 1760 | High | Low | C=O symmetric stretch |

| 1280 | Very High | Medium | P=O stretch |

| 1050 | High | Low | P-O-C asymmetric stretch |

| 980 | Medium | High | P-O-C symmetric stretch |

| 850 | Medium | Medium | C-C stretch |

Electronic Excitation Spectra and Photophysical Properties

The electronic properties and photophysical behavior of this compound can be explored using Time-Dependent Density Functional Theory (TD-DFT). ijcce.ac.ir This method allows for the calculation of vertical excitation energies, which correspond to the absorption maxima in an electronic spectrum (e.g., UV-Vis), and oscillator strengths, which relate to the intensity of the absorption bands. researchgate.netacs.org

The electronic structure of this compound is characterized by the presence of carbonyl (C=O) and phosphoryl (P=O) chromophores. The likely electronic transitions at lower energies would be the n → π* transitions, involving the excitation of a non-bonding electron from an oxygen lone pair to an anti-bonding π* orbital of either the C=O or P=O groups. At higher energies, π → π* transitions would be expected.

TD-DFT calculations, often using functionals like B3LYP or CAM-B3LYP, can predict the wavelengths of these transitions and help interpret experimental UV-Vis spectra. ijcce.ac.ir The solvent environment can significantly influence electronic spectra, and its effects can be modeled using continuum models like the Polarizable Continuum Model (PCM).

The photophysical properties, such as the pathways for energy dissipation from an excited electronic state (e.g., fluorescence, phosphorescence, or non-radiative decay), can also be investigated computationally. This involves mapping the potential energy surfaces of the ground and excited states. For a molecule like this compound, it is expected that the excited states would be relatively short-lived due to efficient non-radiative decay pathways, though specific data is not available.

An illustrative table of simulated electronic transitions for this compound is provided below.

Table 3: Illustrative Simulated Electronic Transitions (TD-DFT) for this compound This table is for demonstrative purposes and does not represent experimentally verified data.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Orbital Contribution |

|---|---|---|---|---|

| S₀ → S₁ | 4.55 | 272 | 0.002 | n(O) → π*(C=O) |

| S₀ → S₂ | 5.10 | 243 | 0.005 | n(O) → π*(P=O) |

| S₀ → S₃ | 6.20 | 200 | 0.150 | π(C=O) → π*(C=O) |

Future Research Directions and Unexplored Avenues in Diacetyl Phosphate Chemistry

Development of Green Chemistry Approaches for Diacetyl Phosphate (B84403) Synthesis

The pursuit of sustainable chemical manufacturing necessitates the development of environmentally benign synthesis routes. For diacetyl phosphate, future research could pivot from traditional methods, which may involve hazardous reagents, towards greener alternatives that emphasize atom economy, renewable feedstocks, and milder reaction conditions.

Renewable Feedstocks and Precursors: A primary avenue of research is the use of bio-based starting materials. Acetic anhydride (B1165640), a key precursor for acetylating phosphoric acid, can be synthesized from renewable resources. study.comresearchgate.net Technologies that produce acetic acid from the fermentation of biomass or the carbonylation of bio-methanol offer a sustainable pathway to the acetyl groups required for the synthesis. nih.gov Investigating the direct acetylation of phosphoric acid using these green acetic acid derivatives could significantly reduce the carbon footprint of this compound production.

Advanced Catalytic and Synthetic Methods: Modern synthetic methodologies offer promising alternatives to traditional synthesis. An area ripe for exploration is the use of electrochemical methods. For instance, an electrochemical oxidative dehydrogenative coupling has been reported for the formation of other acyl phosphates, a process that is both metal-free and oxidant-free. wikipedia.orgasm.org Adapting such a method for the diacetylation of phosphoric acid could offer a highly efficient and clean synthesis. Furthermore, biocatalysis presents another green route; while enzymes for the specific synthesis of this compound are unknown, exploring kinase or acetyltransferase enzymes for their potential promiscuous activity in catalyzing this transformation could be a fruitful endeavor. libretexts.orgnih.gov

Atom Economy and Waste Minimization: Green chemistry principles prioritize maximizing the incorporation of all reactant atoms into the final product, a concept known as atom economy. drugbank.comtandfonline.comnih.gov Future synthetic designs for this compound should be evaluated based on this metric. For example, addition reactions that directly combine precursors would be superior to substitution reactions that generate stoichiometric byproducts. libretexts.org Research into catalytic cycles where the catalyst is efficiently recovered and reused would further enhance the sustainability of the process.

Table 1: Comparison of Potential Synthetic Approaches for this compound based on Green Chemistry Principles

| Approach | Key Principle | Potential Advantages | Research Focus |

| Biocatalysis | Use of Enzymes | High selectivity, mild conditions, biodegradable catalysts. | Screening for novel kinases or acetyltransferases; enzyme engineering for desired activity. |

| Electrochemical Synthesis | Metal-free, Oxidant-free | Avoids toxic metal catalysts and harsh oxidants, high atom economy. | Optimization of electrode materials and reaction conditions for diacetylation. |

| Renewable Feedstocks | Reduced Carbon Footprint | Use of bio-derived acetic acid or acetic anhydride. | Integration of biomass conversion pathways with phosphorylation chemistry. acs.org |

| Mechanochemistry | Solvent-free Reaction | Reduces solvent waste, potentially lower energy input. | Investigating solid-state reactions between phosphoric acid salts and an acetyl donor. |

Deeper Mechanistic Understanding of its Catalytic and Biochemical Mimetic Roles

This compound, as a di-activated mixed anhydride, is predicted to be a highly reactive molecule. A deep mechanistic understanding of its reactivity is crucial for harnessing its potential as a catalyst or a biomimetic reagent. Research in this area should focus on its dual functionality as both an acetylating and phosphorylating agent.

Dual Reactivity as an Acylating and Phosphorylating Agent: Unlike mono-acyl phosphates, this compound possesses two electrophilic carbonyl carbons and a central phosphorus atom, presenting multiple sites for nucleophilic attack. Future mechanistic studies should aim to elucidate the factors governing the selectivity of these reactions. It is plausible that hard nucleophiles will preferentially attack the phosphorus center (phosphorylation), while softer nucleophiles will target the carbonyl carbons (acetylation). The reaction mechanism is likely to be influenced by steric hindrance at the carbonyl group, which could favor phosphorylation over acylation. surrey.ac.uk Computational modeling and kinetic studies would be invaluable in mapping the reaction coordinates and transition states for different nucleophiles.

Biochemical Mimetic Potential: Acetyl phosphate is a key molecule in biochemistry, acting as a phosphoryl donor for ATP synthesis and a signaling molecule that can acetylate proteins. wikipedia.orgnih.gov this compound, with its higher energy character, could serve as a potent mimetic of acetyl phosphate or even ATP in prebiotic chemistry research or synthetic biology. nih.gov Studies could explore its ability to phosphorylate ADP to ATP or to non-enzymatically acetylate key biological molecules like amino acids or nucleotides under various conditions. nih.gov Understanding its stability and reactivity in aqueous environments would be a critical first step.

Catalytic Activity in Organic Synthesis: In situ-generated diacylated mixed anhydrides have been proposed as the active catalytic species in certain phosphoric acid-catalyzed acylation reactions. acs.org This suggests that this compound itself could function as an efficient acyl transfer catalyst. Future research should investigate its catalytic efficacy in reactions such as esterification and amidation. Mechanistic probes could clarify whether it acts as a direct acyl donor or through a more complex catalytic cycle.

Table 2: Potential Mechanistic Questions for Future this compound Research

| Research Question | Potential Methodology | Expected Outcome |

| Phosphorylation vs. Acetylation Selectivity | Kinetic studies with various nucleophiles, isotopic labeling, DFT calculations. | A predictive model for reaction outcomes based on nucleophile properties and reaction conditions. |

| Biomimetic Phosphorylation of ADP | 31P NMR spectroscopy, HPLC analysis in aqueous buffer. | Assessment of this compound's potential as a prebiotic energy currency molecule. |

| Non-enzymatic Protein Acetylation | Mass spectrometry-based proteomics with model proteins. | Understanding its potential role in post-translational modifications and cellular signaling. |

| Catalytic Turnover in Acylation Reactions | In-situ reaction monitoring (NMR, IR), catalyst loading studies. | Elucidation of the catalytic cycle and potential for synthetic applications. |

Integration of this compound in Advanced Nanoscience and Materials Design

The high reactivity of this compound could be harnessed in the fields of nanoscience and materials design. Its ability to act as a surface modifier, a precursor for phosphorus-containing materials, or a cross-linking agent opens up several unexplored research avenues.

Surface Functionalization of Nanomaterials: Organophosphates are known to strongly bind to various metal oxide surfaces. This compound could be investigated as a novel agent for the surface functionalization of nanoparticles (e.g., TiO₂, ZnO, Fe₃O₄). The phosphate group would serve as a robust anchor to the nanoparticle surface, while the reactive acetyl groups could be used for subsequent chemical modifications or to tune the surface properties, such as hydrophilicity or biocompatibility.

Precursor for Phosphate-Based Materials: Pyrolysis or controlled hydrolysis of this compound could potentially lead to the formation of novel phosphate-based materials. Research could explore its use as a precursor for thin films of amorphous phosphorus oxides or as a molecular building block in the sol-gel synthesis of mixed metal-phosphate materials with tailored porosity and catalytic properties.

Cross-linking Agent for Polymers: The di-functional nature of this compound makes it a candidate for a cross-linking agent in polymer chemistry. It could react with polymers containing nucleophilic groups (e.g., hydroxyl or amine groups) to form phosphate-ester or amide linkages, thereby creating a cross-linked network. Such materials could have applications as hydrogels, resins, or flame-retardant materials, with the incorporated phosphate group contributing to the latter property.

Elucidation of Specific Regulatory Mechanisms in Hypothetical Biochemical Pathways (In Vitro)

While there is no evidence for the natural occurrence of this compound in biological systems, in vitro studies can explore its hypothetical roles and interactions within biochemical pathways. Such research can provide insights into the fundamental principles of metabolic regulation by small, high-energy molecules.

Modulation of Two-Component Signaling Systems: In many bacteria, acetyl phosphate can act as a global signaling molecule by directly phosphorylating the response regulator proteins of two-component systems. asm.org Future in vitro studies could test whether this compound can also act as a phosphodonor to these proteins. Its higher reactivity might lead to different kinetics or phosphorylation patterns, potentially activating or inhibiting signaling pathways in novel ways.

Non-enzymatic Protein Acetylation: Non-enzymatic acetylation of proteins by acetyl phosphate is an important post-translational modification that can regulate enzyme activity. nih.gov this compound, as a more potent acetylating agent, could be investigated for its ability to acetylate a broader range of proteins or specific lysine residues that are not targeted by acetyl phosphate. Proteomic studies using cell lysates incubated with this compound could identify potential protein targets and explore the functional consequences of this hyper-acetylation.

Interaction with Kinase and Phosphatase Enzymes: It would be valuable to investigate how this compound interacts with enzymes that typically process phosphate-containing molecules, such as kinases and phosphatases. In vitro enzyme assays could determine if this compound acts as a substrate, an inhibitor, or an allosteric modulator for these key regulatory enzymes. Such studies could reveal off-target effects or provide a basis for designing novel enzyme inhibitors.

Application of Artificial Intelligence and Machine Learning in this compound Research

Artificial intelligence (AI) and machine learning (ML) are powerful tools that can accelerate chemical research by predicting properties, optimizing reactions, and identifying novel applications. Applying these computational approaches to this compound could bypass significant experimental hurdles and guide future research.

Prediction of Synthesis and Reactivity: ML models can be trained on existing chemical reaction databases to predict the optimal conditions for the synthesis of this compound. These models could explore a wide range of precursors, catalysts, and solvents to identify the most promising green chemistry routes. Similarly, AI could predict the outcome of reactions between this compound and various nucleophiles, providing a theoretical basis for its selectivity as a phosphorylating or acetylating agent.

Design of Novel Catalysts and Materials: AI algorithms can be used to design novel biocatalysts for the synthesis of this compound. By analyzing the structures of known kinases and acetyltransferases, ML models can suggest specific mutations to engineer an enzyme with the desired activity. In materials science, computational simulations could model the interaction of this compound with different nanoparticle surfaces or within a polymer matrix, helping to design new materials with specific functional properties.

Elucidation of Biological Interactions: Docking simulations and molecular dynamics can be employed to predict how this compound might interact with the active sites of proteins, such as response regulators or kinases. These computational studies could identify potential biological targets and generate hypotheses about its hypothetical regulatory roles, which can then be tested experimentally.

常见问题

Q. What analytical methods are recommended for quantifying diacetyl phosphate in microbial cultures?